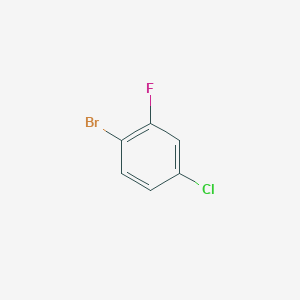

1-Bromo-4-chloro-2-fluorobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVMCMDWZNTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173743 | |

| Record name | 1-Bromo-4-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-29-8 | |

| Record name | 1-Bromo-4-chloro-2-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-4-CHLORO-2-FLUORO BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Significance of 1 Bromo 4 Chloro 2 Fluorobenzene in Contemporary Chemical Research

Strategic Importance as a Polyhalogenated Building Block in Organic Chemistry

The strategic value of 1-bromo-4-chloro-2-fluorobenzene lies in the differential reactivity of its carbon-halogen bonds. This allows for selective transformations, a cornerstone of modern synthetic strategy. Chemists can exploit the varying bond strengths (C-Br < C-Cl < C-F) to participate in a range of cross-coupling reactions, such as the Suzuki and Negishi reactions, to construct new carbon-carbon bonds. chemimpex.com This controlled reactivity is crucial for the efficient and regioselective synthesis of highly functionalized aromatic systems.

The presence of multiple halogen atoms also allows for sequential and orthogonal synthetic strategies. For instance, the bromine atom can be selectively targeted for metal-halogen exchange or cross-coupling, leaving the chlorine and fluorine atoms intact for subsequent modifications. This step-wise functionalization is a powerful tool for building molecular complexity from a relatively simple starting material.

A notable synthesis method for this compound involves the diazotization of 2-chloro-4-fluoroaniline, followed by a Sandmeyer-type reaction with a brominating agent like cuprous bromide. chemicalbook.comgoogle.comgoogle.com This process underscores the accessibility of this key intermediate from readily available precursors.

Contribution to the Field of Aromatic Halide Chemistry

This compound serves as an excellent model system for studying the intricacies of aromatic halide chemistry. The interplay of the electronic effects of the three different halogens—inductive withdrawal and mesomeric effects—influences the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution reactions.

Research involving this compound has provided valuable insights into the mechanisms of various transition-metal-catalyzed cross-coupling reactions. The ability to selectively activate one halogen over the others has enabled detailed studies of catalyst selectivity and reactivity. For example, it undergoes Suzuki coupling with 2-cyanoarylboronic esters to form biphenyls, which are precursors for synthesizing 6-substituted phenanthridines. chemicalbook.com

Furthermore, the compound's participation in electrophilic aromatic substitution reactions expands its utility, allowing for the introduction of additional functional groups onto the benzene (B151609) ring. chemimpex.com This versatility makes it a cornerstone in the synthetic chemist's toolbox for creating diverse and complex molecular architectures.

Interdisciplinary Relevance in Pharmaceutical, Agrochemical, and Materials Science Research

The applications of this compound extend beyond fundamental organic synthesis and into various applied scientific disciplines.

Pharmaceutical Research: This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents. chemimpex.comontosight.ai It is a key starting material for the multi-step synthesis of AZD3264, an inhibitor of nuclear factor κ-B kinase-2 (IKK2), which has potential applications in treating inflammatory diseases. chemicalbook.com It may also be used to prepare benzonorbornadiene derivatives. chemicalbook.com The incorporation of the fluorinated and chlorinated phenyl motif is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Agrochemical Research: The unique substitution pattern of this compound is also valuable in the development of new agrochemicals. google.comontosight.aiwikipedia.org It is a known intermediate for the production of herbicides. google.comgoogle.com The presence of halogens can influence the biological activity and environmental persistence of pesticides and herbicides.

Materials Science: In the realm of materials science, this compound and its derivatives are utilized in the synthesis of advanced materials. chemimpex.com These can include polymers and liquid crystals, where the specific arrangement of atoms can lead to desirable physical and electronic properties. chemimpex.com The compound's fluorinated nature can impart properties such as thermal stability and chemical resistance to the resulting materials. chemimpex.com

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1996-29-8 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₆H₃BrClF nist.govnih.gov |

| Molecular Weight | 209.44 g/mol sigmaaldrich.com |

| Boiling Point | 91-92 °C at 20 mmHg chemicalbook.com |

| Density | 1.678 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.556 chemicalbook.com |

Advanced Synthetic Methodologies for 1 Bromo 4 Chloro 2 Fluorobenzene

Directed Halogenation Approaches to Substituted Benzenes

The introduction of halogen atoms onto a benzene (B151609) ring with high regioselectivity is a fundamental challenge in organic synthesis. For a trisubstituted benzene derivative like 1-bromo-4-chloro-2-fluorobenzene, the directing effects of the existing substituents play a critical role in determining the position of the incoming halogen.

The bromination of substituted benzenes is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring. In the case of synthesizing this compound, a potential precursor could be 1-chloro-3-fluorobenzene. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. This would lead to a mixture of isomers upon bromination, making the isolation of the desired product challenging.

To achieve regioselective bromination, specialized catalysts and reaction conditions are often employed. For instance, the use of Lewis acids like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) can polarize the bromine molecule, creating a stronger electrophile and influencing the position of substitution. youtube.comlibretexts.org However, achieving the specific 1-bromo-4-chloro-2-fluoro substitution pattern through direct bromination of a disubstituted precursor remains a complex task due to competing directing effects.

Similar to bromination, the direct chlorination of a substituted benzene ring is an electrophilic aromatic substitution reaction. youtube.comlibretexts.org Starting from a bromo-fluorobenzene precursor, such as 1-bromo-3-fluorobenzene, targeted chlorination would be required. The bromine and fluorine atoms are both ortho-, para-directors. Therefore, direct chlorination would likely yield a mixture of products, including the desired this compound, but also other isomers. The use of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is standard practice to facilitate the reaction. youtube.com The challenge lies in controlling the regioselectivity to favor the formation of the specific isomer required.

Substitution Reactions for Halogen Introduction

Beyond direct electrophilic halogenation, nucleophilic aromatic substitution (SNAr) reactions can be a powerful tool for introducing halogens onto an activated aromatic ring. This approach typically requires the presence of strong electron-withdrawing groups to facilitate the attack of a nucleophilic halide ion. However, for the synthesis of this compound from precursors that are not suitably activated, this method is generally less effective than electrophilic substitution or diazotization routes.

Another approach involves the use of arynes, highly reactive intermediates that can undergo nucleophilic addition. For example, the generation of a chlorofluoro-substituted benzyne (B1209423) followed by reaction with a bromide source could potentially lead to the desired product. However, controlling the regioselectivity of such reactions can be difficult.

Diazotization-Mediated Synthetic Routes

A more versatile and widely employed strategy for the synthesis of specifically substituted haloaromatics is the Sandmeyer reaction. wikipedia.orglscollege.ac.innih.gov This method involves the conversion of an aromatic amine (aniline) to a diazonium salt, which is then displaced by a halogen. This approach offers excellent control over the position of the incoming halogen.

The synthesis of this compound is effectively achieved starting from 4-chloro-2-fluoroaniline (B1294793). chemicalbook.com This aniline (B41778) derivative undergoes diazotization, followed by a Sandmeyer-type bromination.

The general two-step process is as follows:

Diazotization: 4-Chloro-2-fluoroaniline is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr), at low temperatures (usually 0-5 °C) to form the corresponding diazonium salt. chemicalbook.comgoogle.comgoogle.com

Bromination (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a copper(I) bromide (CuBr) catalyst. The diazonium group, being an excellent leaving group (N₂ gas), is replaced by a bromine atom to yield this compound. wikipedia.orgchemicalbook.com

This method is highly efficient because the starting aniline dictates the final substitution pattern of the product, thus avoiding the formation of isomeric mixtures often encountered in direct halogenation reactions.

The yield and purity of the final product in a Sandmeyer reaction are highly dependent on the reaction conditions.

Diazotization: Key parameters for the diazotization step include temperature, acid concentration, and the rate of addition of the nitrite source. Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. chemicalbook.comorgsyn.org The choice and concentration of the acid also play a significant role. acs.orgacs.org

Bromination: For the bromination step, the nature of the copper catalyst and the reaction temperature are critical. Copper(I) bromide is the classic Sandmeyer catalyst. wikipedia.org The reaction is typically warmed to room temperature or slightly heated to facilitate the displacement of the diazonium group. chemicalbook.com Variations of the Sandmeyer reaction may employ different copper sources or even proceed without a copper catalyst under specific conditions, although the use of copper(I) salts is most common for bromination. nih.gov

| Parameter | Condition | Purpose |

| Diazotization | ||

| Starting Material | 4-Chloro-2-fluoroaniline | Provides the desired substitution pattern. chemicalbook.com |

| Reagent | Sodium Nitrite (NaNO₂) | Forms nitrous acid in situ for diazotization. chemicalbook.com |

| Acid | Hydrobromic Acid (HBr) | Provides the acidic medium and the bromide counter-ion. chemicalbook.com |

| Temperature | 0-5 °C | Stabilizes the diazonium salt. chemicalbook.com |

| Bromination | ||

| Catalyst | Copper(I) Bromide (CuBr) | Facilitates the substitution of the diazonium group with bromine. wikipedia.orgchemicalbook.com |

| Temperature | Room temperature to gentle heating | Promotes the decomposition of the diazonium salt and product formation. chemicalbook.com |

Table 1. Optimized Parameters for the Synthesis of this compound via Diazotization.

Recent advancements in Sandmeyer-type reactions include the use of organic nitrites in organic solvents, which can offer milder reaction conditions and simplified workup procedures. google.com

Alternative and Emerging Synthetic Pathways

The synthesis of polyhalogenated aromatic compounds like this compound is critical for the production of various agrochemicals and pharmaceuticals. rsc.orggoogle.com Traditional methods often involve electrophilic aromatic substitution (EAS) reactions, which can have limitations regarding regioselectivity and environmental impact. rsc.orgscranton.edu Consequently, researchers are actively exploring alternative and more sustainable synthetic routes.

The synthesis of polysubstituted aromatic compounds requires careful strategic planning, as the order of substituent introduction is crucial for achieving the desired isomer. libretexts.org For molecules with a mix of activating and deactivating groups, the sequence of reactions determines the final regiochemistry. libretexts.org

A common multi-step approach for preparing compounds like this compound involves the diazotization of a substituted aniline precursor, followed by a Sandmeyer-type reaction to introduce the bromo group. google.comchemicalbook.comgoogle.com For instance, 4-chloro-2-fluoroaniline can be converted to its corresponding diazonium salt and subsequently treated with a brominating agent, such as cuprous bromide, to yield the target molecule. google.comchemicalbook.comgoogle.com The order of these steps is critical; introducing the meta-directing nitro group first, for example, would lead to a different isomer. libretexts.org

The synthesis often begins with a commercially available, less substituted benzene derivative. Through a sequence of electrophilic aromatic substitution reactions, the desired functional groups are added. The choice of each reaction and its position in the sequence is dictated by the directing effects of the substituents already present on the aromatic ring. libretexts.orgyoutube.com For example, to synthesize a meta-disubstituted product, a meta-directing group must be introduced first. libretexts.org

A detailed example of a multi-step synthesis is the preparation of this compound from 4-chloro-2-fluoroaniline. This process involves two main stages:

Stage 1: Diazotization 4-Chloro-2-fluoroaniline is treated with sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures (-10°C) to form the corresponding diazonium salt. chemicalbook.com

Stage 2: Bromination The diazonium salt is then reacted with cuprous bromide. This reaction is carefully controlled, with the temperature gradually increasing from -10°C to 55°C. chemicalbook.com

The crude product is then purified using column chromatography. chemicalbook.com

Table 1: Key Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 4-Chloro-2-fluoroaniline |

| Reagents | Sodium nitrite, Hydrobromic acid, Copper(I) bromide |

| Diazotization Temperature | -10°C |

| Bromination Temperature | -10°C to 55°C |

| Purification Method | Column Chromatography |

This table summarizes the key parameters for a common multi-step synthesis of this compound.

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for halogenated aromatic compounds. rsc.orgnih.gov The goal is to minimize the use and generation of hazardous substances, reduce waste, and improve energy efficiency. nih.gov

Key areas of focus in the green synthesis of halogenated aromatics include:

Safer Halogenating Reagents: Traditional methods often employ hazardous reagents like molecular halogens. rsc.org Research is now directed towards safer alternatives. For instance, N-haloamides are easier to handle, although they often require environmentally unfriendly chlorinated solvents. rsc.org A more recent innovation is the use of sodium halides as a source of electrophilic halogens in an environmentally benign solvent like ethanol. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry. nih.gov Catalysts can enable reactions to proceed under milder conditions and with greater selectivity, reducing energy consumption and by-product formation. For example, indole-based organocatalysts have been used for the electrophilic bromination of aromatics in non-polar, green solvents. rsc.org Metal-catalyzed cross-coupling reactions are also being explored as a highly atom-economical approach for the synthesis of fluoroarenes. rsc.org

Alternative Solvents: Many conventional syntheses of halogenated aromatics use hazardous chlorinated solvents. rsc.org Green chemistry promotes the use of safer alternatives like water, ethanol, or ionic liquids. nih.govnih.gov For example, some bromination reactions can now be carried out in ethanol. nih.gov

Direct C-H Functionalization: A significant goal in green chemistry is the direct replacement of C-H bonds with other functional groups, as this generates cleaner by-products like water. rsc.org While challenging due to the strength and ubiquity of C-H bonds, progress is being made in this area. rsc.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Aromatics

| Feature | Traditional Approach | Green Chemistry Approach |

| Halogen Source | Molecular halogens (e.g., Br₂) | N-haloamides, Sodium halides |

| Solvents | Chlorinated solvents (e.g., CH₂Cl₂) | Water, Ethanol, Ionic liquids |

| Catalysis | Often requires harsh conditions, may not use catalysts | Employs organocatalysts or metal catalysts for milder conditions |

| By-products | Can generate significant hazardous waste | Aims for cleaner by-products (e.g., water) |

This table provides a comparative overview of traditional and green chemistry approaches to the synthesis of halogenated aromatic compounds.

The development of these greener synthetic pathways is crucial for the sustainable production of important chemical intermediates like this compound, minimizing the environmental footprint of the chemical industry. rsc.orgnih.gov

Elucidation of Reactivity and Reaction Pathways of 1 Bromo 4 Chloro 2 Fluorobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 1-bromo-4-chloro-2-fluorobenzene ring is a process heavily influenced by the deactivating and directing effects of the attached halogens.

Positional Selectivity Influenced by Halogen Substituents

In this compound, the positions open for substitution are C3 and C5. The directing influence of each halogen must be considered:

Fluorine (at C2): Directs ortho (C3) and para (C5).

Chlorine (at C4): Directs ortho (C3 and C5).

Bromine (at C1): Directs ortho (no open position) and para (C4, which is blocked by chlorine).

Therefore, both the fluorine and chlorine atoms direct incoming electrophiles to the C3 and C5 positions. The final regioselectivity will be a complex interplay of the relative activating/deactivating strengths of the halogens and steric hindrance.

Electronic Effects of Halogen Atoms on Benzene (B151609) Ring Activation/Deactivation

Halogen atoms on a benzene ring exhibit a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). openstax.orgmsu.edu The inductive effect arises from the high electronegativity of the halogens, which withdraws electron density from the benzene ring through the sigma bond, making it less nucleophilic and thus less reactive towards electrophiles. openstax.orgmsu.edu This deactivating inductive effect outweighs the activating resonance effect, where lone pairs on the halogens are donated to the pi system of the ring. openstax.org

The order of deactivation among halogens generally follows their electronegativity: F > Cl > Br > I. quora.com Therefore, fluorine is the most deactivating, and iodine is the least. However, the resonance effect, which donates electron density, is most effective for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. stackexchange.com This makes fluorobenzene (B45895) more reactive in electrophilic aromatic substitution than chlorobenzene (B131634). stackexchange.com In the case of this compound, the cumulative inductive effect of three halogen atoms significantly deactivates the ring towards electrophilic attack compared to benzene. vaia.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway for the displacement of one of the halogen atoms on the this compound ring by a nucleophile.

Selective Halogen Displacement Mechanisms

The SNAr reaction typically proceeds via an addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of the leaving group.

In polyhalogenated benzenes, the halogen that is preferentially displaced depends on a combination of factors. A key factor is the ability of the halogen to activate the ring towards nucleophilic attack and its ability to act as a good leaving group. The order of reactivity for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the carbon atom more electrophilic. masterorganicchemistry.com

For this compound, the fluorine atom is the most likely to be displaced by a nucleophile, assuming the reaction is under kinetic control. The strong electron-withdrawing nature of the fluorine atom at the C2 position makes this site a primary target for nucleophilic attack.

Influence of Reaction Conditions on SNAr Reactivity

The reactivity of aryl halides in SNAr reactions is highly dependent on the reaction conditions. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negative charge of the Meisenheimer intermediate. libretexts.orgwikipedia.org

Key reaction conditions that influence SNAr reactivity include:

Solvent: Polar aprotic solvents like DMSO, DMF, and THF are commonly used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. nih.govresearchgate.net

Base: Strong bases are often required to facilitate the reaction. For instance, KOH in DMSO has been shown to be an effective system for promoting C-N bond formation via SNAr reactions of chloroarenes. nih.govresearchgate.net

Temperature: Higher temperatures are often necessary to overcome the activation energy of the reaction, especially for less reactive aryl halides. nih.gov

Nucleophile: The nature of the nucleophile is crucial. Stronger nucleophiles will react more readily.

Cross-Coupling Reactions in Organic Synthesis

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective coupling at the C1 position of this compound, leaving the chlorine and fluorine atoms intact. For example, the Suzuki-Miyaura coupling of 1-bromo-4-chlorobenzene (B145707) with phenylboronic acid proceeds selectively at the bromine-bearing carbon. chemspider.com This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more favorable.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Heck reaction on this compound would be expected to occur preferentially at the more reactive C-Br bond. researchgate.net

The ability to perform selective cross-coupling reactions makes this compound a useful building block in the synthesis of more complex molecules, as the remaining chlorine and fluorine atoms can be targeted in subsequent transformations.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, particularly for creating biaryl structures. nih.govresearchgate.net This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. nih.gov For this compound, the reaction proceeds selectively at the C-Br bond, leaving the C-Cl and C-F bonds intact. chemicalbook.com This chemoselectivity is crucial for the synthesis of complex, functionalized aromatic molecules. chemicalbook.comnih.gov

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalytic system, which includes the palladium source, ligands, and reaction conditions. chemrxiv.orgjsynthchem.com Both homogeneous and heterogeneous catalysts have been developed to facilitate this transformation.

Homogeneous Catalysts: These typically consist of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a stabilizing ligand. researchgate.net Phosphine ligands, like tricyclohexylphosphine (B42057) (PCy₃), are often employed to enhance the catalytic activity and stability of the palladium center. chemrxiv.orgnih.gov

Heterogeneous Catalysts: To address challenges associated with catalyst cost and removal from the product, heterogeneous systems have been explored. ugr.es These involve immobilizing palladium nanoparticles on solid supports. For instance, Pd nanoparticles supported on COOH-modified graphene have demonstrated excellent versatility and good conversion rates in the Suzuki-Miyaura coupling of various bromo-fluoro-benzenes. ugr.esresearchgate.net Magnetic nanoparticles (e.g., Fe₂O₄) have also been used as a support, allowing for easy catalyst recovery using an external magnetic field. jsynthchem.com

The choice of base (e.g., Cs₂CO₃, K₂CO₃) and solvent (e.g., toluene, ethanol, water) also plays a critical role in the reaction's success. nih.govmdpi.com

Table 1: Exemplary Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst System | Substrate Example | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃·HBF₄ | 1-Bromo-4-(chloromethyl)benzene | 4-Methylphenylboronic acid | 4'-Methyl-4-(chloromethyl)-1,1'-biphenyl | 93% | nih.gov |

| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | >95% | ugr.es |

| Pd/Fe₂O₄ | Bromobenzene | Phenylboronic acid | Biphenyl (B1667301) | High | jsynthchem.com |

| Pd₂(dba)₃ | 4-Bromobenzoyl chloride | Phenylboronic acid | 4-Bromobenzophenone | 65% | researchgate.net |

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle with three main steps. nih.govnih.govresearchgate.net

Transmetalation: The newly formed organopalladium(II) complex then undergoes transmetalation with the organoboron reagent (R²-B(OR)₂), which is activated by a base. The R² group from the boronic acid derivative replaces the bromide ligand on the palladium center, forming a new diorganopalladium(II) complex, [R¹-Pd(II)-R²].

Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination, where the two organic ligands (R¹ and R²) couple and are expelled from the palladium center, forming the desired C-C bond in the product (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. nih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the finer details of this mechanism, including the energetics of each step and the role of ligands and solvents. researchgate.netnih.gov

Heck and Negishi Coupling Applications

Beyond the Suzuki reaction, this compound is a suitable substrate for other palladium- or nickel-catalyzed cross-coupling reactions, such as the Heck and Negishi couplings. researchgate.netorganic-chemistry.orgorganic-chemistry.org These reactions also exploit the high reactivity of the C-Br bond to form new carbon-carbon bonds selectively.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene in the presence of a base. organic-chemistry.orgmasterorganicchemistry.com Using this compound, this reaction would yield a (4-chloro-2-fluorophenyl)-substituted alkene. The reaction is typically catalyzed by palladium complexes and is known for its excellent trans selectivity in the resulting alkene product. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org The required organozinc partner can be prepared from an organolithium or Grignard reagent. For this compound, the reaction would selectively couple at the C-Br position, offering a versatile method for introducing various alkyl, vinyl, or aryl groups. organic-chemistry.org

Formation of Organometallic Intermediates

The selective reactivity of the C-Br bond in this compound also permits the formation of specific organometallic intermediates, most notably Grignard reagents.

The preparation of a Grignard reagent from this compound proceeds with high chemoselectivity. walisongo.ac.id The insertion of magnesium metal occurs preferentially at the more labile C-Br bond, yielding 4-chloro-2-fluorophenylmagnesium bromide. walisongo.ac.idchegg.com This reaction must be conducted in an anhydrous ether solvent, as Grignard reagents are highly reactive towards protic solvents, as well as air. leah4sci.comlibretexts.org

The significant difference in bond dissociation energies between the C-Br bond (~70 kcal/mol) and the C-Cl bond (~83 kcal/mol) accounts for this selectivity. walisongo.ac.id Under standard conditions, the C-Cl and C-F bonds remain unreacted.

Once formed, the 4-chloro-2-fluorophenylmagnesium bromide acts as a potent nucleophile and a strong base. libretexts.org It can be used in a variety of subsequent reactions to introduce the 4-chloro-2-fluorophenyl moiety.

Table 2: Reactions of the Grignard Reagent from this compound

| Reactant | Product | Reaction Type | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | 4-Chloro-2-fluorobenzaldehyde | Formylation | walisongo.ac.id |

| Carbon Dioxide (CO₂) | 4-Chloro-2-fluorobenzoic acid | Carboxylation | chegg.com |

| Trimethyl borate (B1201080) | (4-Chloro-2-fluorophenyl)boronic acid | Borylation | ossila.com |

The Grignard reagent's utility is exemplified by its reaction with electrophiles like dimethylformamide (DMF) to produce 4-chloro-2-fluorobenzaldehyde, or with solid carbon dioxide (dry ice) followed by an acidic workup to yield 4-chloro-2-fluorobenzoic acid. walisongo.ac.idchegg.com These transformations highlight the role of this compound as a precursor to a range of valuable substituted aromatic compounds.

Boronic Acid and Ester Derivatives in Catalysis

This compound serves as a crucial precursor for the synthesis of valuable boronic acid and boronic ester derivatives. These organoboron compounds are indispensable intermediates in modern organic chemistry, most notably for their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.netnih.govlibretexts.org The specific substitution pattern of this compound allows for the regioselective synthesis of unique arylboronic acids and esters that are instrumental in constructing complex molecules for pharmaceuticals and materials science. nih.govchemimpex.com

The transformation of this compound into a boronic acid derivative is a well-established process. One common and effective method involves a halogen-metal exchange followed by quenching with a boron-containing electrophile. nih.govchemicalbook.com A detailed procedure for synthesizing 4-chloro-2-fluorophenylboronic acid demonstrates this pathway. chemicalbook.com The reaction begins with the treatment of this compound with n-butyllithium in anhydrous tetrahydrofuran (B95107) at a cryogenic temperature of -78°C. This step facilitates a lithium-halogen exchange, selectively replacing the bromine atom due to its higher reactivity compared to chlorine. The resulting aryllithium intermediate is then reacted with trimethyl borate. Subsequent acidic workup with a hydrogen chloride solution hydrolyzes the borate ester to yield the final product, 4-chloro-2-fluorophenylboronic acid, with high efficiency. chemicalbook.com

Detailed research findings have reported an 81% yield for this transformation, highlighting its preparative utility. chemicalbook.com

Table 1: Synthesis of 4-Chloro-2-fluorophenylboronic Acid

| Reactant | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|

An alternative and increasingly important strategy for generating arylboronic esters involves the direct C-H borylation of fluoroarenes, often catalyzed by iridium complexes. nih.govacs.orgnih.gov This method can obviate the need for pre-functionalized substrates and harsh reaction conditions like strong bases and cryogenic temperatures. nih.gov In the context of this compound, the halogen atoms play a critical role in directing the regiochemical outcome of the borylation. A two-step sequence has been developed that utilizes the para-halogen as a sacrificial blocking group to achieve selective borylation ortho to the fluorine atom. nih.govacs.org

This process involves an initial Iridium-catalyzed C-H borylation of the haloarene with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). The steric and electronic properties of the substrate direct the borylation to the C-H bond positioned ortho to the fluorine atom, as the position para to the fluorine is blocked by the chlorine atom. Following the formation of the boronic ester (a pinacol (B44631) boronate, or Bpin derivative), a subsequent chemoselective palladium-catalyzed dehalogenation removes the bromine and chlorine atoms. acs.orgnih.gov This sequence provides a net synthesis of fluoroarenes where the boronic ester is positioned ortho to the fluorine, a valuable building block that can be challenging to access through other methods. nih.govacs.org

Table 2: Iridium-Catalyzed Borylation/Dehalogenation Strategy

| Starting Material Type | Key Steps | Catalysts/Reagents | Intermediate Product | Final Product Type | Reference |

|---|

The boronic acid and ester derivatives synthesized from this compound are primarily used in Suzuki-Miyaura cross-coupling reactions. researchgate.netchemimpex.com These reactions are highly valued for their tolerance of a wide range of functional groups and relatively mild conditions, making them a cornerstone of modern synthetic chemistry for creating biaryl and other conjugated systems. researchgate.netlibretexts.org

Advanced Spectroscopic Characterization and Computational Studies of 1 Bromo 4 Chloro 2 Fluorobenzene

Vibrational Spectroscopy Analysisbenchchem.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Fingerprintingbenchchem.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is unique to the compound, serving as a molecular fingerprint. The major vibrational bands for 1-Bromo-4-chloro-2-fluorobenzene are assigned based on established group frequencies for halogenated aromatic compounds.

Key vibrational modes include the stretching and bending of the C-H, C-F, C-Cl, and C-Br bonds, as well as the characteristic vibrations of the benzene (B151609) ring itself. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C-F stretching vibration is a strong indicator and generally appears in the 1100–1250 cm⁻¹ region. The vibrations involving the heavier halogens, chlorine and bromine, are found at lower wavenumbers. Out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern on the aromatic ring.

Table 1: Representative FT-IR Vibrational Frequencies for this compound and Related Halobenzenes

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| > 3000 | Aromatic C-H | Stretching |

| 1400 - 1600 | C=C | Ring Stretching |

| 1100 - 1250 | C-F | Stretching |

| 600 - 800 | C-Cl | Stretching |

| 500 - 600 | C-Br | Stretching |

| 750 - 900 | C-H | Out-of-plane Bending |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon skeleton of the benzene ring.

The combination of FT-IR and FT-Raman data allows for a more complete and confident assignment of all 30 fundamental vibrational modes expected for a molecule of this size and symmetry. The intensities of Raman bands corresponding to the benzene ring vibrations are often strong and provide clear evidence of the aromatic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationgoogle.comgoogle.com

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H NMR and ¹³C NMR provide definitive evidence for its 1,2,4-substitution pattern.

The ¹H NMR spectrum shows three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The chemical shifts (δ) and coupling constants (J) are highly informative. The proton adjacent to the fluorine atom is typically split by it, and the relative positions of the signals confirm the arrangement of the substituents. google.comgoogle.com

The ¹³C NMR spectrum provides further confirmation. It shows six distinct signals for the six carbon atoms of the benzene ring, as expected for a molecule with this asymmetry. The carbon atom bonded to the fluorine atom exhibits a large coupling constant (JCF), which is a characteristic feature. The chemical shifts of the other carbons are influenced by the electronegativity and position of the attached halogen atoms. google.comgoogle.com

Table 2: Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | Source |

| ¹H | 7.47 | t, J=8 | H-6 | google.comgoogle.com |

| ¹H | 7.15 | dd, J=8, 2 | H-5 | google.comgoogle.com |

| ¹H | 7.04 | d, J=8 | H-3 | google.comgoogle.com |

| ¹³C | 159.1 | d, JCF=250 | C-2 (C-F) | google.comgoogle.com |

| ¹³C | 134.1 | s | C-6 | google.comgoogle.com |

| ¹³C | 125.8 | d, JCF=4 | C-3 | google.comgoogle.com |

| ¹³C | 117.5 | d, JCF=25 | C-1 (C-Br) | google.comgoogle.com |

| ¹³C | 107.4 | d, JCF=21 | C-4 (C-Cl) | google.comgoogle.com |

| ¹³C | N/A | N/A | C-5 |

Note: The assignment of specific carbons and protons is based on the interpretation of the provided data. One carbon signal from the source was not explicitly assigned.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysisbenchchem.combenchchem.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₃BrClF), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~209.44 amu).

A key feature in the mass spectrum of this compound is the complex isotopic pattern of the molecular ion. This pattern arises from the natural abundance of the isotopes of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

M⁺: Contains ⁷⁹Br and ³⁵Cl.

[M+2]⁺: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak is typically very intense.

[M+4]⁺: Contains ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks are predictable and serve as definitive proof of the presence of one bromine and one chlorine atom. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision by measuring the exact mass of the molecular ion. The fragmentation pattern typically involves the loss of halogen atoms (Br or Cl) or the entire C-X fragment.

Computational Chemistry and Quantum Chemical Calculationsnih.govresearchgate.net

Computational methods are powerful tools used to complement and validate experimental findings. They provide insights into molecular structure, stability, and spectroscopic properties at a theoretical level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structurenih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method for studying halogenated benzenes. A common approach involves using a functional, such as B3LYP or PBE0, combined with a basis set like 6-311++G(d,p). researchgate.net

This process begins with a geometry optimization, where the algorithm calculates the lowest energy arrangement of the atoms, predicting bond lengths and angles. This optimized structure represents the most stable conformation of the this compound molecule.

Following optimization, the same DFT method can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies can be compared with the experimental data from FT-IR and FT-Raman spectra. This comparison is crucial for the accurate assignment of each experimental band to a specific vibrational mode of the molecule. researchgate.net Furthermore, DFT calculations provide information on the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity. nih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions and can be easily excited.

In a typical computational analysis of a molecule like this compound, the HOMO would likely be distributed over the entire molecule with significant contributions from the bromine and chlorine atoms, which possess lone pairs of electrons. The LUMO, on the other hand, would be expected to have a significant contribution from the antibonding orbitals of the benzene ring. The energy gap would be a key parameter in predicting its reactivity towards nucleophiles and electrophiles.

Table 1: Illustrative HOMO-LUMO Energy Data for a Halogenated Benzene Derivative (Example Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| Energy Gap (ΔE) | 5.62 |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound, as such data is not currently available in public literature.

A detailed computational study would be required to determine the precise HOMO-LUMO energy gap for this compound. Such a study would typically involve geometry optimization of the molecule followed by orbital energy calculations using a suitable level of theory and basis set, for instance, B3LYP/6-311++G(d,p), which has been used for similar molecules. nih.gov

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides a powerful tool for the characterization of molecular structure. While experimental spectra for this compound are available in databases, detailed theoretical predictions of its vibrational frequencies and spectroscopic signatures based on computational methods have not been extensively published. nih.gov

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. These calculations, when compared with experimental data, can aid in the assignment of vibrational modes to specific molecular motions. For a molecule like this compound, with 12 atoms, a total of 30 fundamental vibrational modes are expected.

A computational analysis would typically involve the following steps:

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

Frequency Calculation: The vibrational frequencies are calculated at the optimized geometry. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

The predicted vibrational spectrum would show characteristic bands corresponding to:

C-H stretching vibrations in the aromatic ring.

C-C stretching vibrations within the benzene ring.

C-F, C-Cl, and C-Br stretching and bending vibrations.

In-plane and out-of-plane bending modes of the benzene ring.

Table 2: Illustrative Predicted and Experimental Vibrational Frequencies for a Substituted Benzene (Example Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) | 3105 | 3090 | Aromatic C-H Stretch |

| ν(C-C) | 1580 | 1575 | Aromatic Ring Stretch |

| ν(C-F) | 1250 | 1245 | C-F Stretch |

| ν(C-Cl) | 830 | 825 | C-Cl Stretch |

| ν(C-Br) | 670 | 665 | C-Br Stretch |

Note: This table presents example data to illustrate the type of information obtained from a vibrational analysis and does not represent actual data for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

While a specific MEP analysis for this compound is not available in the reviewed literature, studies on other halogenated benzenes provide a framework for what to expect. walisongo.ac.idresearchgate.net The electronegative fluorine and chlorine atoms would be expected to create regions of negative electrostatic potential, while the bromine atom, being less electronegative, might exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis. The hydrogen atoms on the benzene ring would typically show positive potential.

An MEP surface analysis of this compound would be crucial for understanding its intermolecular interactions, such as halogen bonding, and for predicting the sites of reaction in chemical synthesis. The color-coded map would reveal the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes involving this compound.

Investigation of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its first-order hyperpolarizability (β). Computational chemistry provides a powerful means to predict the NLO properties of new materials.

A computational investigation of the NLO properties of this molecule would involve calculating the dipole moment (μ) and the first-order hyperpolarizability (β) using methods such as DFT. The results would be compared to a standard NLO material like urea (B33335) to assess its potential for NLO applications.

Table 3: Illustrative Calculated NLO Properties for a Halogenated Organic Molecule (Example Data)

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| First-Order Hyperpolarizability (β) | 5.0 x 10⁻³⁰ esu |

Note: The data presented here is for illustrative purposes and does not reflect actual calculated values for this compound.

Conformational Analysis and Energetic Landscapes

For a rigid molecule like this compound, a detailed conformational analysis is less critical than for molecules with flexible side chains. The molecule is essentially planar, with very limited conformational freedom, primarily related to the slight out-of-plane vibrations of the substituents.

A computational conformational analysis would confirm the planar geometry as the global minimum on the potential energy surface. The energetic landscape would be characterized by a deep potential well corresponding to this planar structure. The study could also investigate the rotational barriers of the C-Br, C-Cl, and C-F bonds, although these are expected to be very high due to the symmetry of the benzene ring. Understanding the energetic landscape, even for a relatively rigid molecule, is important for accurately calculating thermodynamic properties and understanding its behavior in different environments.

Applications of 1 Bromo 4 Chloro 2 Fluorobenzene in Advanced Synthetic Chemistry and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The specific substitution pattern of 1-Bromo-4-chloro-2-fluorobenzene makes it a crucial intermediate for synthesizing a variety of complex organic molecules. chemicalbook.comcookechem.com Its utility stems from the differential reactivity of its halogen substituents, which can be selectively targeted in cross-coupling and other substitution reactions to build intricate molecular frameworks.

Synthesis of Phenanthridine (B189435) Derivatives

This compound is instrumental in the synthesis of phenanthridine derivatives. chemicalbook.comsigmaaldrich.com The process involves a Suzuki coupling reaction between this compound and 2-cyanoarylboronic esters. chemicalbook.comsigmaaldrich.com This reaction selectively targets the bromo group, leading to the formation of complex biphenyl (B1667301) compounds. These resulting biphenyls are key precursors that are subsequently cyclized to form the 6-substituted phenanthridine core structure. chemicalbook.comsigmaaldrich.com

Preparation of Benzonorbornadiene Derivatives

The compound is reported to be a valuable starting material for the preparation of benzonorbornadiene derivatives. chemicalbook.comcookechem.comsigmaaldrich.com These derivatives are important structural motifs in various areas of chemical research, and the use of this compound facilitates their assembly. lookchem.com

Development of IKK2 Inhibitors (e.g., AZD3264 Precursor)

In the field of medicinal chemistry, this compound serves as a key starting material for the multi-step synthesis of AZD3264. chemicalbook.comcookechem.com AZD3264 is known as an inhibitor of the enzyme IKK2 (inhibitor of nuclear factor κ-B kinase-2). chemicalbook.comcookechem.comsigmaaldrich.com The IKK2 enzyme is a central component of the NF-κB signaling pathway, a critical regulator of cellular processes. patsnap.comaacrjournals.org

Strategic Building Block in Pharmaceutical Research

The unique chemical properties of this compound make it a strategic building block in pharmaceutical research and drug discovery. cymitquimica.com The presence of multiple halogens allows for its use in rational drug design, where specific atoms can be used to form stabilizing halogen bonds with biological targets, potentially enhancing binding affinity and selectivity. acs.orgnih.govacs.org

Rational Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a valuable component in the rational design and synthesis of Active Pharmaceutical Ingredients (APIs). cymitquimica.com Its utility as a precursor for IKK2 inhibitors like AZD3264 is a prime example of its application in creating complex and targeted therapeutic agents. chemicalbook.comcookechem.com The ability to selectively functionalize the molecule allows chemists to systematically build and modify complex structures to optimize their biological activity. acs.org Halogenated compounds, in general, are significant in drug development, and this particular molecule offers a versatile platform for creating new chemical entities. nih.govnih.gov

Development of Anti-inflammatory and Anti-cancer Agents

The role of this compound as a precursor to IKK2 inhibitors directly links it to the development of anti-inflammatory drugs. chemicalbook.comsigmaaldrich.com The IKK/NF-κB pathway is a critical driver of inflammation, and its inhibition is a key therapeutic strategy for a host of inflammatory diseases. patsnap.comnih.gov By serving as a starting material for potent IKK2 inhibitors, the compound contributes to the development of next-generation anti-inflammatory agents. chemicalbook.comcookechem.com

Furthermore, the NF-κB pathway is not only central to inflammation but is also implicated in the development and progression of various forms of cancer. patsnap.comaacrjournals.orgnih.gov Constitutive activation of this pathway promotes cancer cell survival, proliferation, and resistance to therapy. patsnap.comtaylorandfrancis.com Therefore, inhibitors of IKK2 are being actively investigated as potential anti-cancer agents. aacrjournals.orgnih.gov The synthesis of IKK2 inhibitors from starting materials like this compound supports research into new therapeutic approaches for treating cancer by targeting the NF-κB signaling cascade. aacrjournals.orgtaylorandfrancis.com

Exploration of Antibacterial and Antiviral Compounds

The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Halogenated compounds are of significant interest in this field as the presence of halogen atoms can enhance the biological activity of a molecule. This compound has been identified as a 2,4-dihalofluorobenzene derivative possessing both antibacterial and antifungal activities. chemicalbook.com

The strategic placement of bromo, chloro, and fluoro substituents on the benzene (B151609) ring creates a unique electronic and steric profile. This profile can influence the molecule's ability to interact with biological targets, such as bacterial or viral enzymes and cellular structures. While detailed studies on its specific mechanism of action or spectrum of activity are not extensively documented in public literature, its characterization as an antimicrobial agent underscores its potential as a lead structure or building block for the development of new anti-infective drugs. chemicalbook.com Research into derivatives of similar halogenated structures, such as biphenyls and dibenzofurans, continues to be an active area of investigation for discovering agents effective against antibiotic-resistant bacteria. nih.govrsc.orgnih.gov

Synthetic Routes to Compounds with Antidepressant Activity

The development of novel therapeutics for central nervous system (CNS) disorders, including depression, often relies on the availability of specialized chemical intermediates to construct complex molecular architectures. While this compound is a recognized building block in the broader field of medicinal chemistry for synthesizing Active Pharmaceutical Ingredients (APIs), its specific application in published synthetic routes leading to compounds with known or potential antidepressant activity is not prominently documented in the reviewed scientific and patent literature. The synthesis of various antidepressants often involves other halogenated precursors, but a direct, established pathway originating from this compound remains to be widely reported. mdpi.com

Utilization in Agrochemical Development

The precise arrangement of three different halogen atoms on the benzene ring makes this compound a key intermediate in the agrochemical industry. It serves as a starting material for pesticides, including herbicides, where its structure allows for the creation of highly active and selective molecules.

A primary goal in modern agrochemical research is the development of pesticides that are highly effective against target pests while having minimal impact on non-target organisms and the environment. reddit.com The structure of this compound is advantageous for this purpose. The differential reactivity of the bromine and chlorine atoms allows for regioselective modifications, such as in cross-coupling reactions, enabling the construction of complex derivatives.

The fluorine atom, a common feature in modern agrochemicals, can enhance metabolic stability and increase the binding affinity of the final molecule to its biological target within the pest. These structural features make this compound a valuable scaffold for designing novel pesticides with potentially greater potency and improved selectivity, contributing to more efficient and targeted pest management solutions.

The most clearly documented application of this compound in the agrochemical sector is its use as a crucial intermediate in the synthesis of compounds with herbicidal properties. nih.govossila.com Patents describe production methods for this compound, explicitly noting its importance for manufacturing new herbicides. nih.govossila.com The synthesis typically starts with the diazotization of 2-chloro-4-fluoroaniline, followed by a bromination reaction to yield the target molecule. nih.govossila.com This product is then used in subsequent steps to build the final herbicidally active compound.

Table 1: Synthetic Utility of this compound in Agrochemicals

| Starting Material | Reaction | Product | Application | Source(s) |

| 2-Chloro-4-fluoroaniline | Diazotization, Bromination | This compound | Intermediate | nih.govossila.com |

| This compound | Further Synthesis | Tetrahydrophthalimide derivatives | Herbicidal Compounds | ossila.com |

A significant trend in the 21st-century pesticide development is the creation of molecules that are readily degradable and less persistent in the environment. reddit.com The use of highly functionalized intermediates like this compound is integral to this strategy. By enabling the synthesis of pesticides that are more selective and potent at lower application rates, the total chemical load on the environment can be reduced.

Furthermore, the specific halogenation pattern can be engineered to influence the environmental fate of the final pesticide. While direct studies on the environmental impact mitigation by this specific compound are not available, its role as a building block for selective herbicides aligns with the broader industry goal of designing more environmentally compatible agrochemicals. reddit.comossila.com

Contributions to Advanced Materials Science

The utility of this compound extends beyond life sciences into the realm of materials science, particularly in the synthesis of organic electronic materials. The compound's reactivity and the electronic properties conferred by its halogen substituents make it a valuable precursor for creating functional organic molecules.

One of the key reactions it undergoes is the Suzuki coupling, a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond. This compound can be coupled with arylboronic esters to produce substituted biphenyls. chemicalbook.com These biphenyl structures are not only important in medicinal chemistry but also serve as the core for liquid crystals and as fluorescent layers in Organic Light-Emitting Diodes (OLEDs). nih.gov Furthermore, these biphenyls can act as precursors for synthesizing 6-substituted phenanthridines, another class of compounds with interesting photophysical properties. chemicalbook.com

The interest in such halogenated building blocks for materials science is significant. For instance, commercial suppliers of materials for organic electronics categorize isomers like 1-bromo-2-chloro-4-fluorobenzene (B27530) as relevant for developing semiconducting polymers, materials for organic photovoltaics (OPV), and organic field-effect transistors (OFETs). ossila.com This indicates that the specific substitution pattern of this compound is suitable for creating materials with tailored electronic and optical properties for advanced applications. nih.govbldpharm.com

Table 2: Applications of this compound

| Field | Application Area | Synthetic Role | Resulting Compound Class | Source(s) |

| Pharmaceuticals | Antibacterial/Antifungal Agents | Active Building Block | Dihalofluorobenzene derivatives | chemicalbook.com |

| Agrochemicals | Herbicides, Pesticides | Key Intermediate | Tetrahydrophthalimide derivatives | nih.govossila.com |

| Materials Science | Organic Electronics (OLEDs, OPVs) | Precursor in C-C Coupling | Biphenyls, Phenanthridines | chemicalbook.comossila.comnih.gov |

Development of Polymers and Coatings with Tailored Properties

The incorporation of this compound into polymer chains allows for the synthesis of materials with enhanced thermal stability, chemical resistance, and specific mechanical properties. The presence of the halogen atoms, particularly fluorine, can impart desirable characteristics such as low surface energy, hydrophobicity, and improved flame retardancy. These properties are highly sought after in the formulation of advanced coatings designed for demanding environments, including protective layers for industrial equipment, architectural finishes, and non-stick surfaces.

While direct polymerization of this compound is not common, it serves as a critical monomer or cross-linking agent in the production of specialty polymers. For instance, it can be utilized in the synthesis of poly(arylene ether)s, a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. The reactivity of the bromine and chlorine atoms allows for their participation in nucleophilic aromatic substitution reactions, a key step in the formation of the ether linkages that constitute the polymer backbone.

The table below illustrates the potential for creating copolymers with varied properties by incorporating halogenated monomers.

| Monomer Feed Ratio (mol%) | Resulting Copolymer Composition (mol%) | Key Properties |

| Styrene / Halogenated Acrylate (75:25) | 70-75% Styrene / 25-30% Halogenated Acrylate | Increased thermal stability, altered refractive index |

| Methyl Methacrylate / this compound derivative (90:10) | 88-92% MMA / 8-12% Halogenated derivative | Enhanced chemical resistance and flame retardancy |

Synthesis of Organic Optoelectronic Materials

The field of organic electronics has seen significant advancements through the use of precisely engineered molecules. This compound serves as a valuable precursor in the synthesis of these functional organic materials, which are at the core of technologies like Organic Light Emitting Diodes (OLEDs) and organic solar cells.

Tuning Electron Cloud Distribution for Optoelectronic Performance

The electron-withdrawing nature of the halogen atoms in this compound plays a crucial role in tuning the electronic properties of the molecules derived from it. By strategically incorporating this building block into larger conjugated systems, chemists can precisely control the distribution of the electron cloud, which in turn influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning is essential for optimizing the performance of optoelectronic devices, as it dictates charge injection, transport, and recombination processes.

The differential reactivity of the bromine and chlorine atoms allows for sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the construction of complex molecular architectures with specific donor-acceptor characteristics, which are fundamental to the function of many organic electronic materials. For example, coupling a donor moiety at the bromine position and an acceptor moiety at the chlorine position can create a molecule with a tailored intramolecular charge transfer character.

Applications in Organic Light Emitting Diodes (OLEDs) and Solar Cells

In the context of OLEDs, derivatives of this compound can be utilized in the synthesis of hole-transporting materials (HTMs) and electron-transporting materials (ETMs), as well as emissive host and dopant molecules. The introduction of the fluorinated benzene moiety can enhance the thermal stability and morphological stability of thin films, leading to longer device lifetimes. Furthermore, the electron-deficient nature of the ring can be exploited to create materials with high electron affinity, which are beneficial for efficient electron transport.

For organic solar cells, the ability to create materials with specific energy levels is paramount for efficient charge separation at the donor-acceptor interface. By using this compound as a starting material, researchers can synthesize novel acceptor materials or modify existing donor polymers to optimize the open-circuit voltage and short-circuit current of the device.

Production of Specialty Chemicals, Dyes, and Pigments

Beyond advanced materials, this compound is a key intermediate in the synthesis of a variety of specialty chemicals. Its unique substitution pattern makes it a valuable precursor for creating complex molecules with specific functionalities required in the pharmaceutical and agrochemical industries. For example, it is a known starting material in the multi-step synthesis of AZD3264, an inhibitor of IKK2 (inhibitor of nuclear factor κ-B kinase-2). ugr.es

The compound's utility also extends to the production of dyes and pigments. Through diazotization of the corresponding aniline (B41778) precursor (4-chloro-2-fluoroaniline) followed by coupling reactions, a range of azo dyes can be synthesized. chemicalbook.com The specific halogen substituents on the benzene ring can influence the final color and lightfastness of the resulting dye. The ability to undergo Suzuki coupling reactions also opens up pathways to create complex chromophores for high-performance pigments. ugr.es

Environmental Fate and Toxicological Research of Polyhalogenated Benzenes

Environmental Persistence and Degradation Pathways

The environmental journey of 1-Bromo-4-chloro-2-fluorobenzene is dictated by its chemical structure, which features a stable benzene (B151609) ring substituted with three different halogen atoms. This structure imparts significant chemical stability, influencing its persistence and the primary mechanisms of its degradation and transport in the environment.

Chemical Stability in Natural Environments

Volatilization as a Primary Environmental Transport Mechanism

The potential for volatilization is a significant factor in the environmental distribution of this compound. With a boiling point recorded between 91-92 °C at 20 mmHg, it possesses a degree of volatility. sigmaaldrich.com However, its environmental mobility is complex. One safety data sheet suggests it is not likely to be mobile in the environment due to its low water solubility. fishersci.com This implies that while it can enter the atmosphere through volatilization, it may also partition strongly to organic matter in soil and sediment, limiting its movement in aqueous phases. For similar compounds like bromofluorobenzenes, vapors are noted to be much heavier than air, which would influence their dispersion in the atmosphere. nih.gov For many halogenated organic compounds, volatilization from soil and water surfaces is a primary route of entry into the atmosphere, allowing for long-range transport.

Potential for Environmental Accumulation

The chemical stability and hydrophobicity of this compound suggest a potential for environmental accumulation. Compounds with low water solubility and high stability tend to adsorb to soil and sediment particles. fishersci.com A safety data sheet for the closely related compound 1-Bromo-4-chlorobenzene (B145707) indicates a high persistence and a medium potential for bioaccumulation. scbt.com This suggests that this compound could also persist in the environment and accumulate in the fatty tissues of organisms, potentially leading to biomagnification through the food chain. However, specific studies quantifying the bioaccumulation factor (BAF) or bioconcentration factor (BCF) for this compound are lacking.

Research into Biodegradation Studies

Direct research on the biodegradation of this compound is not extensively documented. However, studies on analogous compounds provide insight into potential degradation pathways. The biodegradation of halogenated benzenes is generally a slow process. Research on other polyhalogenated benzenes indicates that aerobic biodegradation can occur, often through co-metabolism, where microbes degrade the compound in the presence of another primary substrate. researchgate.net For instance, the bacterium Labrys portucalensis has been shown to degrade chlorobenzene (B131634) when also supplied with fluorobenzene (B45895). researchgate.net Studies on fluorobenzene and chlorobenzenes have identified metabolic pathways involving dioxygenase enzymes that initiate ring cleavage, which is often the rate-limiting step. nih.govub.edu The presence of multiple, different halogen substituents on this compound likely increases its recalcitrance to microbial attack compared to mono- or di-halogenated benzenes. nih.gov

Ecotoxicological Considerations

The ecotoxicological impact of this compound is not well-defined, with safety data sheets noting that its toxicological properties have not been fully investigated. fishersci.com However, the general toxicity of halogenated aromatic compounds to a range of organisms is a significant concern.

Impact on Non-Target Organisms in Ecological Systems

Information on the specific effects of this compound on non-target organisms is limited. General hazard classifications indicate that it may cause skin and eye irritation. nih.govnih.gov For the related compound 1-Bromo-4-chlorobenzene, it is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com This suggests a potential for similar effects from this compound.

Pesticides and other industrial chemicals can have broad, negative impacts on non-target species, including invertebrates, vertebrates, plants, and microorganisms, affecting growth, reproduction, and behavior. nih.govresearchgate.net Given its chemical nature as a polyhalogenated benzene, this compound is expected to exhibit some level of toxicity to a variety of organisms. The bromide ion, which can be formed during the degradation of organobromine compounds, is known to be highly toxic to certain aquatic life, such as rainbow trout and Daphnia magna. scbt.com

Advanced Toxicological Investigations

Advanced toxicological studies are crucial for understanding the long-term health risks associated with chemical exposure. For many industrial chemicals, this includes assessments of their ability to cause cancer and their mechanisms of action at the cellular and molecular levels.

Studies on Effects on Biological Systems at a Molecular Level

The absence of this critical toxicological information makes a comprehensive environmental and human health risk assessment for this compound challenging. Further research is needed to fill these data gaps and ensure its safe handling and use.

Future Research Directions and Emerging Trends for 1 Bromo 4 Chloro 2 Fluorobenzene

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future research is sharply focused on creating new and improved catalytic systems to enhance the reactivity and selectivity of reactions involving 1-Bromo-4-chloro-2-fluorobenzene. A significant area of exploration is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. chemicalbook.com For instance, the development of a catalytic system comprising Pd(AcO)2 and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has shown promise in achieving quantitative formation of carboxylic acid derivatives from this compound. db-thueringen.de

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(AcO)2/dppp | This compound | Carboxylic acid derivative | Quantitative | db-thueringen.de |

| Palladium diacetate, bis(triphenylphosphine)palladium(II)dichloride | 6-metal substituted pyridine, aryl compound | 6-(poly-substituted aryl)-4-aminopicolinates | Not specified | google.com |

| Nickel(II)acetylacetonate, bis(triphenylphosphine)nickel(II) chloride | 6-metal substituted pyridine, aryl compound | 6-(poly-substituted aryl)-4-aminopicolinates | Not specified | google.com |

Exploration of Sustainable Synthetic Methods

The principles of green chemistry are increasingly influencing the synthetic routes utilizing this compound. fluorobenzene.ltd Researchers are actively seeking to develop more sustainable methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents. alfachemch.com

One approach involves the use of photochemical and/or thermal energy to drive reactions, potentially reducing the need for harsh chemical initiators. google.comgoogle.com For example, a novel catalytic halodecarboxylation protocol has been developed to produce 1-haloalkynes from propiolic acids, which could be adapted for reactions with this compound. google.com Another strategy is the development of one-pot syntheses, which streamline reaction sequences and reduce the need for intermediate purification steps. The use of more environmentally benign solvents and the development of solvent-free reaction conditions are also key areas of investigation.

Deepening Mechanistic Understanding of Complex Reactions